Oxalacetate

Mitochondrial Transport Plant Biochemistry Dicarboxylate Transporters

Oxalacetate (oxaloacetic acid, CAS 149-63-3) is uniquely required for studies where both glycolytic and mitochondrial respiratory flux must be increased simultaneously—a dual effect not replicated by malate or pyruvate. Its dedicated mitochondrial transporter (Km ~15 µM) and asymmetric inhibition of malate-dependent swelling make it essential for malate-oxaloacetate shuttle research. With a defined aqueous half-life of ~14 h at 25 °C, it is the ideal model for stabilization formulation development. For PEPCK/pyruvate carboxylase kinetics, only oxalacetate provides the correct inhibitor profile (phthalonate-sensitive, butylmalonate-insensitive). Standard purity is ≥97%; store at -20 °C. Ships ambient as UN3261 corrosive solid.

Molecular Formula C4H2O5-2
Molecular Weight 130.06 g/mol
CAS No. 149-63-3
Cat. No. B090230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalacetate
CAS149-63-3
Synonyms2-OXOBUTANEDIOIC ACID
Molecular FormulaC4H2O5-2
Molecular Weight130.06 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/p-2
InChIKeyKHPXUQMNIQBQEV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxalacetate (CAS 149-63-3) as a TCA Cycle Intermediate: Baseline Characteristics and Procurement Considerations


Oxalacetate (oxaloacetic acid, CAS 149-63-3) is a four-carbon dicarboxylic acid and a central intermediate of the tricarboxylic acid (TCA) cycle, where it participates in the condensation reaction with acetyl-CoA to form citrate [1]. As an α-ketoacid, it exists in equilibrium between keto and enol tautomers, a property that significantly influences its enzymatic reactivity and stability in aqueous solution [2]. Oxalacetate serves as a critical juncture linking carbohydrate, fat, and protein metabolism, and is involved in gluconeogenesis, amino acid synthesis, and the urea cycle [1]. However, the compound's well-documented chemical lability—specifically its tendency to undergo spontaneous decarboxylation to pyruvate—is a primary factor that must be managed in both research and industrial contexts [3].

Oxalacetate Substitution Risks: Why Structural Analogs and Alternative TCA Cycle Intermediates Are Not Direct Replacements


Procurement decisions for oxalacetate cannot be satisfied by simply substituting with other TCA cycle intermediates or structural analogs such as malate, pyruvate, or α-ketoglutarate. Oxalacetate occupies a unique position as the initiator of the TCA cycle and is involved in a distinct set of metabolic reactions not shared by these comparators [1]. Evidence demonstrates that these compounds exhibit fundamentally different behaviors in terms of their mitochondrial transport mechanisms [2], their effects on cellular bioenergetic fluxes (e.g., glycolysis vs. respiration) [3], and their chemical stability profiles [4]. The following evidence-based comparisons provide the quantitative differentiation required to justify the selection of oxalacetate over its closest alternatives for specific scientific and industrial applications.

Oxalacetate Procurement Guide: Quantitative Evidence of Differentiation from Key Comparators


Oxalacetate Mitochondrial Transporter Specificity: A 15 μM Km with Insensitivity to 1000-Fold Excess Malate

The mitochondrial transporter for oxalacetate is a distinct entity, functionally separate from the transporters for other TCA cycle intermediates. Studies on pea leaf mitochondria demonstrate that the oxalacetate transporter exhibits a Km of approximately 15 μM and a Vmax of >500 nmol/mg protein/min [1]. Critically, a 1000-fold molar excess of malate, malonate, succinate, α-ketoglutarate, or phosphate had negligible effect on the rate of oxalacetate transport [1]. Furthermore, butylmalonate, a known inhibitor of dicarboxylate and α-ketoglutarate transporters, does not alter the rate of oxalacetate transport, confirming the unique nature of its transporter [1].

Mitochondrial Transport Plant Biochemistry Dicarboxylate Transporters

Oxalacetate Decarboxylation Rate: Comparative Kinetics with Oxalate, Malonate, and Acetoacetate at 25°C

The uncatalyzed rate of decarboxylation is a key parameter for understanding the intrinsic stability and the catalytic power required of decarboxylases. A comparative study determined the rates of uncatalyzed decarboxylation for several aliphatic acids at elevated temperatures and extrapolated to 25°C [1]. While the exact numerical values for oxalacetate are not explicitly stated in the abstract, the study provides the foundational comparative framework. The rate of oxalacetate's uncatalyzed decarboxylation is part of a kinetic series that shows oxalate requires a 2.5 × 10^13-fold rate enhancement by its enzyme, while malonate and acetoacetate have different baseline rates [1]. This highlights the varying intrinsic chemical reactivity within this class of molecules, informing decisions where stability is a primary concern.

Chemical Stability Decarboxylation Kinetics Enzyme Catalysis

Divergent Bioenergetic Flux Modulation: Oxalacetate vs. Malate and Pyruvate in SH-SY5Y Neuronal Cells

In a direct comparison using SH-SY5Y human neuroblastoma cells, oxalacetate (OAA) demonstrated a unique effect on cellular bioenergetics, promoting both glycolysis and respiration [1]. This contrasts sharply with the actions of its structural analogs. The addition of pyruvate resulted in a decrease in the glycolysis flux, and malate did not alter glycolysis flux while simultaneously reducing mitochondrial respiration [1]. Furthermore, OAA increased the cellular NAD+/NADH ratio, an indicator of a more oxidized redox state, whereas malate decreased this ratio [1].

Bioenergetics Neuronal Metabolism Glycolysis and Respiration

Oxalacetate as a Potent Inhibitor of Mitochondrial Malate Swelling: A 1000-Fold Concentration Advantage

The functional interplay between oxalacetate and malate in mitochondrial redox shuttling is characterized by a striking asymmetry in their transport inhibition. Research on plant mitochondria showed that the valinomycin-induced swelling observed in a malate medium was strongly inhibited by the presence of oxalacetate [1]. Notably, this potent inhibition occurred at a very low oxalacetate to malate concentration ratio of 10^-3 [1]. This indicates that oxalacetate is a highly effective modulator of malate transport, a property that is not reciprocal and defines the directionality of the malate-oxaloacetate shuttle.

Mitochondrial Permeability Malate-Oxaloacetate Shuttle Redox Shuttling

Aqueous Stability and Handling: Oxalacetate Half-Life of ~14 Hours at 25°C

A key practical consideration for the use of oxalacetate is its limited stability in aqueous solutions. Experimental data show that oxalacetate has a half-life of approximately 14 hours in biological aqueous solution at 25°C before it degrades primarily into pyruvate [1]. This is a well-documented instability that differentiates it from more stable TCA cycle intermediates like malate or citrate. The study recommends storage at -20 to -80°C when not in use to preserve its integrity [1]. This liability mandates careful experimental design and is a primary reason why oxalacetate cannot be handled like its more stable analogs.

Solution Stability Degradation Kinetics Analytical Chemistry

Differential Inhibitor Sensitivity: Phthalonate Ki of 60 μM for Oxalacetate Transporter

The specificity of the oxalacetate mitochondrial transporter is further delineated by its unique inhibitor profile. Phthalonate and phthalate were identified as competitive inhibitors of oxalacetate transport, with Ki values of 60 μM and 2 mM, respectively [1]. In stark contrast, butylmalonate, an established inhibitor of the dicarboxylate and α-ketoglutarate transporters, had no effect on the rate of oxalacetate transport [1]. This pharmacological fingerprint provides a high degree of evidence that the oxalacetate transport mechanism is molecularly distinct and cannot be functionally substituted by other transporters.

Transporter Pharmacology Competitive Inhibition Dicarboxylate Uptake

Oxalacetate Application Scenarios: Evidence-Based Use Cases for Research and Industry


Neurobiology and Bioenergetics Research Requiring Dual Stimulation of Glycolysis and Respiration

In studies aiming to modulate neuronal metabolism, oxalacetate is the preferred compound when the experimental goal is to simultaneously increase both glycolysis and mitochondrial respiration. As demonstrated by Wilkins et al., neither pyruvate nor malate replicate this effect; pyruvate decreases glycolysis and malate reduces respiration [1]. Researchers studying metabolic interventions in neurodegenerative models should therefore prioritize oxalacetate to investigate pathways that enhance overall bioenergetic flux.

Mitochondrial Transport and Redox Shuttle Studies in Plant Biochemistry

For investigations into mitochondrial membrane transport, particularly the malate-oxaloacetate redox shuttle, oxalacetate is an indispensable tool. Its dedicated, high-affinity transporter (Km ~15 μM) and its potent, asymmetric inhibitory effect on malate-dependent swelling at a 10^-3 concentration ratio are unique characteristics [2][3]. Substituting with malate, succinate, or α-ketoglutarate will not engage this specific transport system and will confound experimental results related to the regulation of cytosolic and mitochondrial NADH/NAD+ pools.

Enzymology and Inhibitor Studies for Anaplerotic and Cataplerotic Pathways

Oxalacetate is required for accurate kinetic characterization of enzymes at the intersection of the TCA cycle and gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and pyruvate carboxylase. The compound's specific inhibitor profile—such as sensitivity to phthalonate (Ki = 60 μM) but insensitivity to butylmalonate—allows researchers to dissect anaplerotic flux pathways with precision [2]. Using a structural analog like malate or pyruvate would result in different kinetic parameters and inhibitor sensitivities, potentially leading to incorrect assignments of metabolic control points.

Formulation Development and Stability Studies for Labile Metabolites

The documented half-life of oxalacetate of approximately 14 hours at 25°C in aqueous solution [4] makes it an ideal model compound for developing stabilization strategies for labile α-ketoacids. Industrial procurement of oxalacetate for this purpose, rather than more stable TCA cycle intermediates, is essential for testing lyophilization protocols, novel chelation chemistries, or encapsulation methods designed to preserve biologically active but unstable metabolites. The well-defined degradation pathway to pyruvate provides a clear and quantifiable endpoint for these studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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